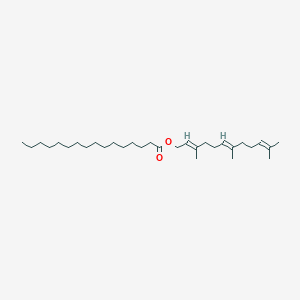

Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester

Description

Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester (CAS: Not explicitly provided in evidence) is a fatty acid ester derived from hexadecanoic acid (palmitic acid) and a terpene alcohol, 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol. The compound features a branched, unsaturated farnesyl-like chain (dodecatrienyl group) esterified to palmitic acid, which distinguishes it from simpler fatty acid esters. It is reported in plant-derived extracts, particularly in species such as P. vulgaris var. lilacina and Andrographis macrobotrys .

Properties

IUPAC Name |

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-25-31(32)33-27-26-30(5)24-20-23-29(4)22-19-21-28(2)3/h21,23,26H,6-20,22,24-25,27H2,1-5H3/b29-23+,30-26+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOGISMTOCGSHX-GDHXXOHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester exhibits several biological activities that make it a subject of interest in pharmacological studies:

Antioxidant Properties

Studies have indicated that compounds similar to this ester can effectively scavenge free radicals. The antioxidant potential is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Although specific EC50 values for this compound are not directly measured, related compounds show significant activity.

| Compound | EC50 (mg/mL) |

|---|---|

| Ascorbic Acid | 0.44 ± 0.03 |

| BHA (Butylated Hydroxyanisole) | 0.37 ± 0.02 |

| Plant Extract (Stem) | 0.79 ± 0.15 |

Antimicrobial Activity

Research has demonstrated that derivatives of hexadecanoic acid can inhibit the growth of various bacterial strains. For example:

- Bacterial Strain : Staphylococcus aureus

- Inhibition Zone : Varies based on concentration

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

Hexadecanoic acid esters may modulate inflammatory pathways and cytokine production. Studies have shown decreased levels of key cytokines such as IL-6 and TNF-alpha in response to inflammatory stimuli.

Industrial Applications

The compound is also explored for its potential uses in cosmetics and pharmaceuticals due to its unique properties:

Cosmetic Applications

Farnesyl palmitate is considered for use in skincare formulations due to its moisturizing properties and ability to enhance skin penetration of other active ingredients.

Pharmaceutical Development

Its biological activities make it a candidate for developing new therapeutic agents targeting oxidative stress-related diseases and inflammatory conditions.

Summary of Synthesis Routes

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Esterification | Hexadecanoic Acid + Farnesol | Strong acid catalyst; reflux |

| Oxidation | KMnO4, CrO3 | Varies |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions |

Study on Rosemary Compounds

Recent research on rosemary extracts highlighted the presence of bioactive compounds similar to hexadecanoic acid derivatives. Molecular docking studies indicated promising antiviral potential against rhinoviruses.

Phytochemical Profiling

A study profiling Lantana camara leaf extracts identified several bioactive compounds with significant antioxidant and antimicrobial activities linked to hexadecanoic acid derivatives.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors involved in lipid metabolism and cell signaling pathways. The exact mechanism of action may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related esters, alcohols, and fatty acids. Data are synthesized from GC-MS analyses, pharmacological studies, and phytochemical reports in the evidence.

Structural Comparison

| Compound | Structural Features | Key Differences |

|---|---|---|

| Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester | Ester of palmitic acid + unsaturated dodecatrienol (3,7,11-trimethyl chain) | Unique terpene-derived chain with three double bonds and methyl branches. |

| Hexadecanoic acid, ethyl ester | Simple ester of palmitic acid + ethanol | Lacks unsaturated/terpene moieties; shorter alcohol chain. |

| Phytol (3,7,11,15-Tetramethyl-2-hexadecen-1-ol) | Terpene alcohol with a longer chain (C16) and one double bond | Alcohol form, not esterified; additional methyl group at C13. |

| Squalene | Triterpene hydrocarbon (C30) with six double bonds | Non-esterified; entirely hydrocarbon structure. |

| Hexadecanoic acid, methyl ester | Simple methyl ester of palmitic acid | Shorter, saturated alcohol group; no terpene-like branching. |

Bioactivity Comparison

Occurrence and Abundance

Key Research Findings

Bioactivity Gaps : While simpler esters (e.g., ethyl/methyl palmitate) are well-documented for hypocholesterolemic and antioxidant effects, the target compound’s pharmacological profile remains understudied. Its structural similarity to grifolic acid esters () suggests possible antitumor or antimicrobial roles requiring validation.

Natural Abundance : The compound is rare in plant extracts, often overshadowed by more abundant analogs like phytol or squalene, which dominate bioactivity studies .

Biological Activity

Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester, also known as a derivative of farnesol, is a compound with significant biological activity. This ester is characterized by its complex structure and potential pharmacological effects. Understanding its biological activity requires an exploration of its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : C31H56O2

- Molecular Weight : 484.77 g/mol

- CAS Registry Number : 11305728

This compound is a long-chain fatty acid ester that plays a role in various biological processes.

Antioxidant Properties

Research has shown that compounds related to hexadecanoic acid exhibit notable antioxidant activities. For instance, studies on the antioxidant potential of various plant extracts containing similar compounds demonstrate their ability to scavenge free radicals effectively. The effectiveness is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

| Compound | EC50 (mg/mL) |

|---|---|

| Ascorbic Acid | 0.44 ± 0.03 |

| BHA (Butylated Hydroxyanisole) | 0.37 ± 0.02 |

| Plant Extract (Stem) | 0.79 ± 0.15 |

| Hexadecanoic Acid Ester | Not directly measured |

The lower the EC50 value, the higher the radical scavenging activity .

Antimicrobial Activity

Hexadecanoic acid derivatives have been studied for their antimicrobial properties. In vitro studies have indicated that these compounds can inhibit the growth of various bacterial strains. For example:

- Bacterial Strain : Staphylococcus aureus

- Inhibition Zone : Measured in mm (exact values vary based on concentration)

Such findings suggest that hexadecanoic acid esters may serve as potential antimicrobial agents in pharmaceutical applications.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of farnesol and its derivatives. The mechanism typically involves the modulation of inflammatory pathways and cytokine production:

- Key Cytokines : IL-6, TNF-alpha

- Effect : Decreased production in response to inflammatory stimuli

This suggests that hexadecanoic acid esters could be beneficial in treating inflammatory diseases.

Study on Rosemary Compounds

A recent study explored the bioactive compounds of rosemary (Salvia rosmarinus), which included derivatives similar to hexadecanoic acid. The study utilized molecular docking techniques to assess interactions with viral proteins, revealing promising antiviral potential against rhinoviruses .

Phytochemical Profiling of Plant Extracts

Another research effort focused on the phytochemical profiling of Lantana camara leaf extracts, identifying several bioactive compounds with significant antioxidant and antimicrobial activities . This underscores the potential health benefits associated with hexadecanoic acid derivatives found in natural products.

Q & A

Basic Research Questions

Q. What analytical methods are optimal for identifying and quantifying hexadecanoic acid esters in complex biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Key parameters include:

- Column selection : Polar capillary columns (e.g., DB-5MS) for resolving fatty acid esters .

- Ionization mode : Electron impact (EI) at 70 eV, monitoring characteristic ions (e.g., m/z 270 for hexadecanoic acid methyl ester fragmentation) .

- Quantitation : Internal standards like methyl heptadecanoate for normalization .

- Example : In phytochemical studies, hexadecanoic acid methyl ester was detected at 12.74% abundance in okra leaf extracts using GC-MS with a DB-5MS column .

Q. How can researchers distinguish between structurally similar esters, such as 3,7,11-trimethyl vs. 3,7,11,15-tetramethyl derivatives?

- Approach : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

- <sup>13</sup>C NMR : Methyl branching patterns (e.g., 3,7,11-trimethyl groups show distinct shifts at δ 15–25 ppm) .

- HRMS : Exact mass differences (e.g., C36H70O2 vs. C37H74O2) to confirm molecular formulas .

Advanced Research Questions

Q. How can conflicting bioactivity data for hexadecanoic acid esters (e.g., antioxidant vs. cytotoxic effects) be reconciled?

- Hypothesis Testing :

- Dose-dependent assays : Evaluate IC50 values across concentrations (e.g., 10–100 µM) .

- Cell-line specificity : Compare activity in normal vs. cancer cells (e.g., HepG2 cells showed antiproliferative effects at −8.21 kcal/mol binding energy in molecular docking) .

- Data Table :

| Compound | Binding Energy (kcal/mol) | Target Protein | Reference |

|---|---|---|---|

| Hexadecanoic acid methyl ester | -8.21 | Mortalin (3N8E) | |

| Hexadecanoic acid | -8.21 | Mortalin (3N8E) |

Q. What experimental designs are suitable for studying the ester’s role in lipid signaling pathways?

- In vitro models : Use fluorescent probes (e.g., Nile Red) to track lipid droplet formation in HepG2 cells .

- In silico tools : Molecular dynamics simulations to predict interactions with lipid-binding proteins (e.g., mortalin-p53 complex) .

Q. How can researchers address challenges in synthesizing stereoisomers of this ester?

- Synthetic Strategy :

- Stepwise esterification : React 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol (farnesol) with hexadecanoic acid using sulfuric acid catalysis .

- Stereocontrol : Chiral chromatography (e.g., Chiralpak IA) to separate (E,E) vs. (Z,E) isomers .

- Yield Optimization : Solvent selection (toluene > dichloromethane) and temperature (60–80°C) .

Data Contradiction Analysis

Q. Why do GC-MS studies report variable abundances of hexadecanoic acid esters in plant extracts?

- Key Factors :

- Extraction solvents : Polar solvents (methanol/ethanol) favor ester recovery vs. hexane .

- Plant species : Leonotis nepetifolia contains 1.61–5.12% hexadecanoic acid, while Scoparia dulcis shows higher methyl ester concentrations .

- Mitigation : Standardize protocols (e.g., Soxhlet extraction with ethanol for 6 hours) .

Methodological Resources

- Spectroscopic Databases :

- Software :

- SwissDock for molecular docking simulations (http://www.swissdock.ch ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.